molecular formula C14H20FN3OSi B8021190 Simeconazole CAS No. 1135441-17-6

Simeconazole

Cat. No. B8021190
CAS RN: 1135441-17-6
M. Wt: 293.41 g/mol
InChI Key: YABFPHSQTSFWQB-UHFFFAOYSA-N
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Description

2-(4-fluorophenyl)-1-(1,2,4-triazol-1-yl)-3-(trimethylsilyl)propan-2-ol is a member of the class of triazoles that is 2-(4-fluorophenyl)-1-(1,2,4-triazol-1-yl)-3-(trimethylsilyl)propane carrying an additional hydroxy substituent at position 2. It is a member of triazoles, a member of monofluorobenzenes, an organosilicon compound and a tertiary alcohol.

Scientific Research Applications

  • Systemic Activity in Plant Protection : Simeconazole demonstrates systemic activity in plants, showing notable effectiveness against various plant pathogens. It is particularly effective as a vapor-phase agent and shows translaminar activity, meaning it can protect both sides of a leaf when applied to one side. It's also quickly absorbed by plants, adding to its effectiveness as a fungicide (Tsuda, Itoh, & Kato, 2004).

  • Control of Rice Diseases : Simeconazole is effective in controlling rice kernel smut and false smut. Field tests in Japan indicated that submerged application of simeconazole granules before heading was highly effective, suggesting its utility in rice disease management (Tsuda, Sasahara, Ohara, & Kato, 2006).

  • Structural Importance for Activity : Research into the structure-activity relationship of simeconazole and its derivatives highlights the importance of specific molecular features for its systemic activity in plants. The presence of a hydroxyl group and fluorine atom contributes to its efficacy as a fungicide and its systemic movement within plants (Tsuda, Itoh, & Kato, 2004).

  • Metabolism in Animals : A study on the metabolism of simeconazole in rats revealed insights into its absorption, excretion, and metabolization process. The study showed that it was readily absorbed, with most of the radioactivity excreted in urine and feces within three days (Wakabayashi, Sadakane, & Ando, 2005).

  • Residue Analysis in Food Products : An analytical method for determining simeconazole enantiomers in food products like vegetables and cereals was developed. This is crucial for ensuring food safety and compliance with maximum residue levels (Li et al., 2011).

  • Chiral Separation Techniques : Research into the chiral separation of simeconazole has been conducted, which is important for understanding its stereochemistry and potentially its biological activity (Feng & Key, 2008).

properties

IUPAC Name

2-(4-fluorophenyl)-1-(1,2,4-triazol-1-yl)-3-trimethylsilylpropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20FN3OSi/c1-20(2,3)9-14(19,8-18-11-16-10-17-18)12-4-6-13(15)7-5-12/h4-7,10-11,19H,8-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YABFPHSQTSFWQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)CC(CN1C=NC=N1)(C2=CC=C(C=C2)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20FN3OSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8057980
Record name Simeconazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8057980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Simeconazole

CAS RN

149508-90-7
Record name Simeconazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=149508-90-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Simeconazole [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149508907
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Simeconazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8057980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-1,2,4-Triazole-1-ethanol, α-(4-fluorophenyl)-α-[(trimethylsilyl)methyl]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.110.630
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SIMECONAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S74F9FQA9F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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